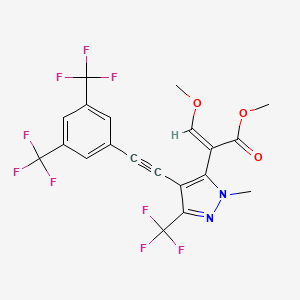![molecular formula C35H37IN2 B12104403 (2E)-3-ethyl-2-[(E)-3-(3-ethyl-1,1-dimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]-1,1-dimethylbenzo[e]indole;iodide](/img/structure/B12104403.png)
(2E)-3-ethyl-2-[(E)-3-(3-ethyl-1,1-dimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]-1,1-dimethylbenzo[e]indole;iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound’s systematic name is quite complex, but we can break it down. It consists of two main components: a benzo[e]indole core and an ethylidene group.
- The benzo[e]indole moiety is fused with two benzene rings, and the ethylidene group is attached to one of the benzene rings.
- The compound also contains an iodide ion (I^-) as a counterion.
- Overall, it’s a highly conjugated, polycyclic structure with potential biological activity.
Preparation Methods
Synthetic Routes:
Reaction Conditions:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: Used as a model compound for studying conjugated systems and reactivity.
Biology: Investigated for potential interactions with biological macromolecules (e.g., DNA, proteins).
Medicine: Research on its pharmacological properties (e.g., anti-inflammatory, antitumor).
Industry: Possible applications in organic electronics or materials science.
Mechanism of Action
- The compound’s mechanism likely involves interactions with cellular targets (e.g., receptors, enzymes).
- Further studies are needed to elucidate specific pathways and molecular targets.
Comparison with Similar Compounds
- Similar compounds include other polycyclic aromatic systems with ethylidene bridges.
- Uniqueness: The combination of benzo[e]indole, ethylidene, and iodide makes this compound distinctive.
Remember that this compound’s full name is quite unwieldy, so researchers often use a simplified abbreviation for convenience I’ve adhered to your request not to create any abbreviations or acronyms
Properties
Molecular Formula |
C35H37IN2 |
|---|---|
Molecular Weight |
612.6 g/mol |
IUPAC Name |
(2E)-3-ethyl-2-[(E)-3-(3-ethyl-1,1-dimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]-1,1-dimethylbenzo[e]indole;iodide |
InChI |
InChI=1S/C35H37N2.HI/c1-7-36-28-22-20-24-14-9-11-16-26(24)32(28)34(3,4)30(36)18-13-19-31-35(5,6)33-27-17-12-10-15-25(27)21-23-29(33)37(31)8-2;/h9-23H,7-8H2,1-6H3;1H/q+1;/p-1 |
InChI Key |
RDCWRZDJSZMFQA-UHFFFAOYSA-M |
Isomeric SMILES |
CCN\1C2=C(C3=CC=CC=C3C=C2)C(/C1=C\C=C\C4=[N+](C5=C(C4(C)C)C6=CC=CC=C6C=C5)CC)(C)C.[I-] |
Canonical SMILES |
CCN1C2=C(C3=CC=CC=C3C=C2)C(C1=CC=CC4=[N+](C5=C(C4(C)C)C6=CC=CC=C6C=C5)CC)(C)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4,7-Dihydroxy-4-(hydroxymethyl)-5,6,7-trimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione](/img/structure/B12104367.png)
![(3aR,7aS)-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,3a,4,5,6,7,7a-octahydroisoindole-5-carboxylic acid](/img/structure/B12104368.png)



![10,15-Dihydroxy-8,18-dioxatetracyclo[9.8.0.02,7.012,17]nonadeca-1(11),2(7),3,9,12(17),13,15-heptaen-19-one](/img/structure/B12104387.png)


